5H-Pyrido[4,3-b]indole

Platelet aggregation inhibition carboline isomer SAR cardiovascular pharmacology

5H-Pyrido[4,3-b]indole, also known as γ-carboline, is a nitrogen-containing tricyclic heterocycle (molecular formula C11H8N2, molecular weight 168.20 g/mol) comprising a pyridine ring ortho-fused to an indole system. Unlike its constitutional isomers α-carboline (CAS 244-76-8), β-carboline (CAS 244-63-3), and δ-carboline (CAS 245-08-9), the γ-carboline isomer features a distinctive 5H-pyrido[4,3-b]indole topology that confers a unique spatial arrangement of nitrogen atoms, critically influencing receptor binding, DNA intercalation geometry, and material properties.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 244-69-9
Cat. No. B1219891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrido[4,3-b]indole
CAS244-69-9
Synonymsgamma-carboline
gamma-carboline hydrochloride
gamma-carboline monohydrochloride
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CN=C3
InChIInChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-7,13H
InChIKeyRDMFHRSPDKWERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrido[4,3-b]indole (CAS 244-69-9) – A Distinct γ-Carboline Scaffold for Medicinal Chemistry and Materials Science Sourcing


5H-Pyrido[4,3-b]indole, also known as γ-carboline, is a nitrogen-containing tricyclic heterocycle (molecular formula C11H8N2, molecular weight 168.20 g/mol) comprising a pyridine ring ortho-fused to an indole system . Unlike its constitutional isomers α-carboline (CAS 244-76-8), β-carboline (CAS 244-63-3), and δ-carboline (CAS 245-08-9), the γ-carboline isomer features a distinctive 5H-pyrido[4,3-b]indole topology that confers a unique spatial arrangement of nitrogen atoms, critically influencing receptor binding, DNA intercalation geometry, and material properties [1]. The scaffold serves as the core structure for numerous pharmacologically active derivatives—including the clinical-stage compounds latrepirdine (Dimebon) and lumateperone—as well as for thermally robust iridium complexes in organic light-emitting diode (OLED) applications [2].

Why 5H-Pyrido[4,3-b]indole Cannot Be Replaced by Other Carboline Isomers or Simplified Analogs in Research and Development


Constitutional isomerism among α-, β-, γ-, and δ-carbolines produces profoundly divergent biological and material properties despite identical molecular formulae. The position of the pyridine nitrogen relative to the indole NH dictates the molecular electrostatic potential surface, hydrogen-bonding capability, and π-stacking geometry, which in turn control receptor affinity rank order, DNA intercalation strength, and thermal stability in metal complexes [1]. For example, γ-carboline derivatives (Trp-P-1, Trp-P-2) inhibit DNA topoisomerase I with ED50 values approximately 16- to 23-fold lower than their β-carboline counterparts (harman, norharman) [2]. In antiplatelet assays, γ-carbolines are the most potent subclass, followed by β-carbolines, while α-carboline is virtually inactive at tested concentrations [1]. Within the γ-carboline series itself, subtle substituent changes (e.g., an additional methyl group at the 4-position) can further amplify activity, meaning the unsubstituted 5H-pyrido[4,3-b]indole core must be carefully selected as the starting scaffold rather than a pre-functionalized derivative that may lock researchers into undesired selectivity profiles [1]. Consequently, sourcing the correct carboline isomer is not a matter of interchangeable heterocyclic building blocks but a critical determinant of experimental outcome.

Procurement-Relevant Quantitative Differentiation of 5H-Pyrido[4,3-b]indole vs. Closest Isomeric and Scaffold Analogs


Anti-Platelet Aggregation Potency: γ-Carboline Scaffold Outperforms β- and α-Carboline Isomers

In a direct head-to-head comparison of all three carboline subclasses against five platelet aggregation inducers (collagen, PAF, epinephrine, ADP, thrombin), the γ-carboline derivatives were the most potent, followed by β-carboline, while α-carboline was almost ineffective at concentrations up to 500 μM [1]. The core conclusion from this study is that the basic 5H-pyrido[4,3-b]indole (γ-carboline) structure is inherently more important for antiplatelet activity than the 9H-pyrido[3,4-b]indole (β-carboline) structure, before any substituent contributions [1].

Platelet aggregation inhibition carboline isomer SAR cardiovascular pharmacology

DNA Topoisomerase I Inhibition: γ-Carboline Derivatives Are 16- to 23-Fold More Potent Than β-Carboline Counterparts

Funayama et al. directly compared the topoisomerase I inhibitory activity of two γ-carboline derivatives (Trp-P-1 and Trp-P-2) against two β-carboline derivatives (harman and norharman) in a standardized relaxation assay [1]. The γ-carboline compounds were dramatically more potent.

DNA topoisomerase I enzyme inhibition mutagenesis anticancer

Cytotoxicity and DNA Damage Induction: γ-Carboline Tricyclic Scaffold Superior to Pyrrolopyridine (PPP) Simplified Analogues

Pierson et al. compared 21 compounds from two series of tricyclic DNA intercalators: 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles (γCARB) and 1-amino-substituted 4-methyl-5H-pyrido[3',4':4,5]pyrrolo[2,3-c]pyridines (PPP), both designed as simplified ellipticine analogues [1]. The PPP scaffold differs by replacement of the benzene ring of γCARB with a pyrrole ring, representing a direct test of the aromatic indole component.

antitumor DNA intercalation cytotoxicity structure-activity relationship

Thermal Stability in Phosphorescent Iridium(III) Complexes: γ-Carboline Ligand Outperforms Pyridyl Analogues for OLED Applications

In a study of thermally induced defluorination in cyclometalated iridium(III) complexes, the homoleptic fac-iridium complex bearing a pyrido[4,3-b]indole-based ligand (fac-8) showed dramatically enhanced thermal robustness compared to the classical pyridyl analogue fac-Ir(46dfppy)3 [1].

OLED phosphorescent iridium complex thermal stability organometallic

Physicochemical Differentiation: Melting Point and LogP Distinguish γ-Carboline from β-Carboline for Solid-Phase Handling and Formulation

The unsubstituted γ-carboline and β-carboline parent compounds exhibit markedly different melting points and lipophilicities, despite being constitutional isomers with identical molecular weight [1]. These differences have practical implications for solid-phase handling, storage, and formulation development.

physicochemical property melting point logP solubility formulation

Scaffold-Enabled Polypharmacology: γ-Carboline Core Accesses 5-HT, Adrenergic, and Histamine Receptors Simultaneously, Differentiating from Single-Target β-Carboline Natural Products

Ivachtchenko et al. synthesized a series of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (hydrogenated γ-carbolines structurally related to Dimebon) and profiled them against a panel of therapeutically relevant GPCR targets [1]. The study revealed a broad polypharmacology profile that distinguishes the γ-carboline series from naturally occurring β-carbolines like harmine, which primarily target monoamine oxidase.

polypharmacology 5-HT receptor GPCR neuropharmacology structure-activity relationship

Optimal Research and Industrial Use Cases for 5H-Pyrido[4,3-b]indole Based on Verified Differentiation Evidence


Development of Potent DNA-Targeted Antitumor Agents

Medicinal chemistry teams designing ellipticine-inspired DNA intercalators should use 5H-pyrido[4,3-b]indole as the core tricyclic scaffold rather than simplified pyrrolopyridine (PPP) analogues. Experimental evidence demonstrates that γCARB derivatives achieve superior cytotoxicity and DNA breakage efficiency in L1210 leukemia cells, with the most potent members matching reference compounds Adriamycin and PZE in maximum SSB frequency [1]. The structural requirements (N-CH3 at 5-position, CH3 at 4-position, 8-OH substituent, aminoalkylamino side chain) are well-defined, enabling rational derivatization from the parent γ-carboline scaffold [1].

Multi-Target Neuropharmacological Agent Discovery

For programs targeting polypharmacology across serotonin (5-HT7, 5-HT6, 5-HT2C), adrenergic α2, and histamine H1 receptors, the tetrahydro-γ-carboline scaffold is the preferred starting point. Structure-activity relationship studies confirm that 5-substituted tetrahydro-1H-pyrido[4,3-b]indoles achieve broad, high-affinity receptor engagement that is not attainable with the β-carboline scaffold [2]. This scaffold underlies the clinical-stage compound latrepirdine (Dimebon) and its next-generation analogues, making the unsubstituted 5H-pyrido[4,3-b]indole the essential precursor for constructing derivative libraries [2].

Thermally Robust Phosphorescent OLED Emitter Design

Materials scientists developing blue-green phosphorescent iridium(III) complexes for OLED applications should select pyrido[4,3-b]indole-based cyclometalating ligands. Direct comparative data show that the γ-carboline ligand system enables iridium complexes (fac-8) to withstand 290 °C for over 48 hours without decomposition, whereas the conventional pyridyl analogue fac-Ir(46dfppy)3 decomposes extensively within 2 hours under identical conditions [3]. This >24-fold thermal stability improvement directly addresses device lifetime requirements for commercial OLED products [3].

Antiplatelet Agent Research Targeting Membrane Fluidity Modulation

Investigators exploring carboline-based antiplatelet mechanisms should specifically source the γ-carboline scaffold, as it is the only carboline subclass that consistently inhibits platelet aggregation induced by all five major agonists (collagen, PAF, epinephrine, ADP, thrombin) [4]. β-Carboline shows weaker and more limited activity, while α-carboline is essentially inactive [4]. The antiplatelet effect correlates with the ability of γ-carbolines to lower phosphatidylcholine membrane phase transition temperatures, a membrane-fluidizing property unique to this isomer class [4].

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